molecular formula C8H6N2O3S B096843 (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 18740-34-6

(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No. B096843
CAS RN: 18740-34-6
M. Wt: 210.21 g/mol
InChI Key: SIOPYHPEAZBTOT-UHFFFAOYSA-N
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Description

The compound (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one. It is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidinone moiety. The acetic acid moiety is attached to the pyrimidinone ring, which may contribute to the compound's chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has been reported . These compounds were synthesized starting from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which were obtained through the cyclization of thienylthioureas in an acidic medium. This method suggests that a similar approach could be employed for the synthesis of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, with modifications to introduce the acetic acid moiety at the appropriate position on the pyrimidinone ring.

Molecular Structure Analysis

Chemical Reactions Analysis

While the specific chemical reactions of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are not detailed in the provided papers, the related compounds synthesized in paper exhibited significant antimicrobial activity, suggesting that the core structure is reactive towards biological targets. Additionally, paper describes the rearrangement of a similar compound, 2-[2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene)]acetic acid, in the presence of polyphosphoric acid, leading to ring expansion and decarboxylation. This indicates that the (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid may also undergo structural rearrangements under certain conditions, potentially yielding new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are not explicitly provided in the papers. However, based on the properties of structurally related compounds, it can be hypothesized that the compound may have analgesic, anti-inflammatory, and anticonvulsant activities . The presence of the acetic acid group may also contribute to the compound's solubility in polar solvents and its ability to participate in hydrogen bonding, which could affect its pharmacokinetic properties.

Scientific Research Applications

Chemical Synthesis and Derivatives

(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its derivatives play a crucial role in chemical synthesis. Studies have shown its utility in the synthesis of various heterocyclic compounds. For example, Zadorozhny et al. (2008) demonstrated the synthesis of thieno-pyrimido-isoquinoline and isoquino-quinazoline derivatives from related benzoic acids, highlighting its role in creating novel chemical structures (Zadorozhny et al., 2008). Furthermore, Al‐Sehemi and Bakhite (2005) explored its application in producing new cycloalkapyrido-thienopyrimidines, illustrating its versatility in heterocyclic compound synthesis (Al‐Sehemi & Bakhite, 2005).

Biological Interactions

The interaction of derivatives of this compound with biological molecules is also a research focus. Meng et al. (2012) investigated the binding of p-hydroxycinnamic acid amides, including pyrimidin-2-yl derivatives, with bovine serum albumin, which is vital for understanding drug-protein interactions (Meng et al., 2012).

Novel Drug Synthesis

The derivatives of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are also important in novel drug development. For instance, Gangjee et al. (2005) synthesized derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing its potential in anticancer drug development (Gangjee et al., 2005).

Heterocyclic Compound Synthesis

The compound and its derivatives are extensively used in synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and material science. Research by Abbas et al. (2019) on bis-heterocyclic ethers containing pyridopyrimidinone demonstrates this application (Abass et al., 2019).

Antifungal Activities

Some derivatives have been evaluated for their antifungal properties, as explored by Konno et al. (1989), who synthesized thieno[2,3-d]pyrimidine derivatives and assessed their effectiveness against fungal infections (Konno et al., 1989).

Future Directions

As this compound is used for proteomics research , future directions could involve further exploration of its potential applications in this field.

properties

IUPAC Name

2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOPYHPEAZBTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396472
Record name (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

CAS RN

18740-34-6
Record name (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Pisal - 2021 - dspace.ncl.res.in
Tuberculosis (TB) is a significant global health epidemic, with an estimated 10 million people contracting the disease and 2.9 million dying from it in 2019-2020, according to the 2020 …
Number of citations: 0 dspace.ncl.res.in

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